![molecular formula C27H23F2N3O7S B15287130 ((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baloxavir marboxil is an antiviral medication used for the treatment of influenza A and B. It was developed by Shionogi & Co., Ltd. and is marketed under the brand name Xofluza. This compound is notable for its ability to reduce the duration of flu symptoms by inhibiting a key enzyme in the influenza virus replication process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of baloxavir marboxil involves several steps, starting from readily available raw materials. One efficient method involves the use of a sulfonate resin solid acid catalyst under microwave conditions. This method significantly reduces reaction time and improves yield. The key intermediate, racemic baloxavir, is synthesized using a sulfonate resin solid acid catalyst (HND-580) under microwave irradiation, achieving a total yield of 78% .
Industrial Production Methods: Industrial production of baloxavir marboxil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as nucleophilic substitution, Grignard exchange, and Friedel-Crafts acylation .
Chemical Reactions Analysis
Types of Reactions: Baloxavir marboxil undergoes various chemical reactions, including hydrolysis and oxidation. The compound is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid, in the small intestine, blood, and liver through the action of arylacetamide deacetylase .
Common Reagents and Conditions: Common reagents used in the synthesis of baloxavir marboxil include sulfonate resin solid acid catalysts and microwave irradiation. The hydrolysis reaction to form baloxavir acid involves enzymatic action by arylacetamide deacetylase .
Major Products: The major product formed from the hydrolysis of baloxavir marboxil is baloxavir acid, which is the active form of the drug .
Scientific Research Applications
Baloxavir marboxil has several scientific research applications, particularly in the fields of medicine and virology. It is primarily used to treat influenza A and B by inhibiting the cap-dependent endonuclease activity of the influenza virus, thereby preventing viral replication . Additionally, it has been studied for its potential use in combination therapies for other viral infections, including COVID-19 .
Mechanism of Action
Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid, through hydrolysis. Baloxavir acid inhibits the endonuclease activity of the polymerase acidic (PA) protein, an enzyme in the influenza virus RNA polymerase complex. This inhibition prevents the virus from replicating by blocking the transcription of viral mRNA .
Comparison with Similar Compounds
Similar Compounds:
- Oseltamivir (Tamiflu)
- Zanamivir (Relenza)
- Peramivir (Rapivab)
Uniqueness: Baloxavir marboxil is unique among antiviral medications due to its mechanism of action. Unlike oseltamivir, zanamivir, and peramivir, which are neuraminidase inhibitors, baloxavir marboxil targets the cap-dependent endonuclease activity of the influenza virus. This unique mechanism allows it to be effective against strains of the virus that may be resistant to neuraminidase inhibitors .
Properties
Molecular Formula |
C27H23F2N3O7S |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
[2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3 |
InChI Key |
RZVPBGBYGMDSBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


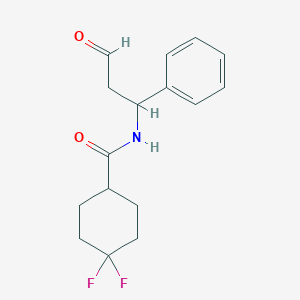
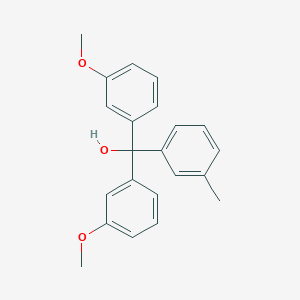
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
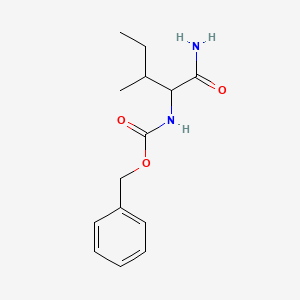
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
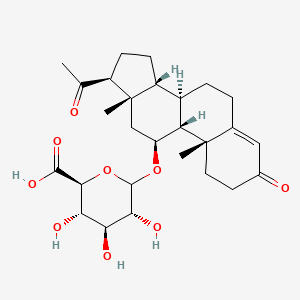

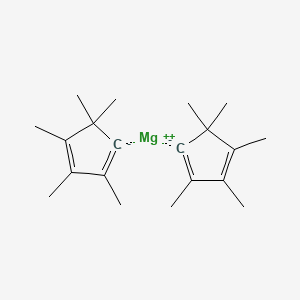
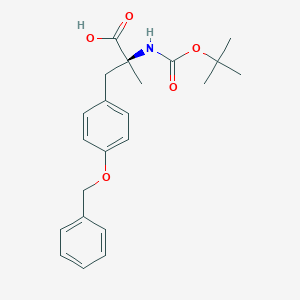
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
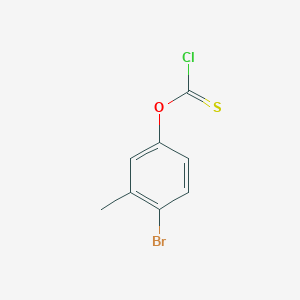
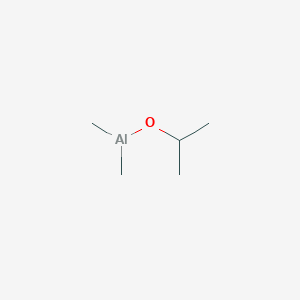

![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)
